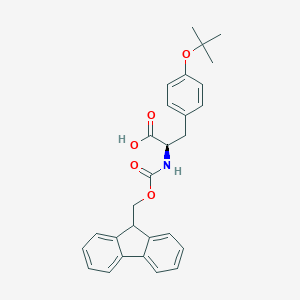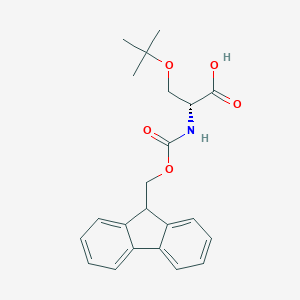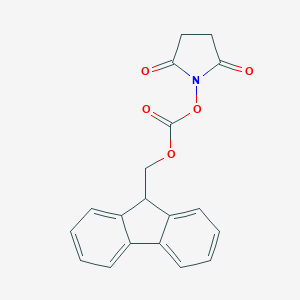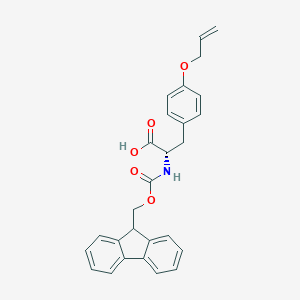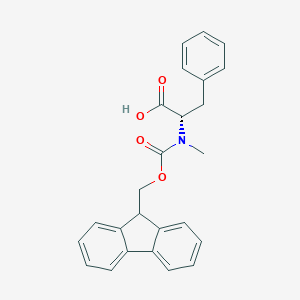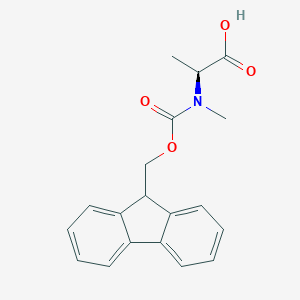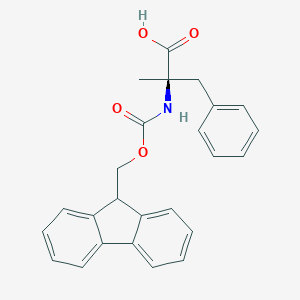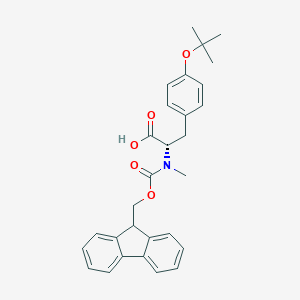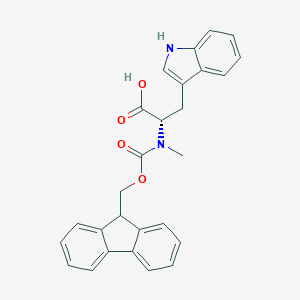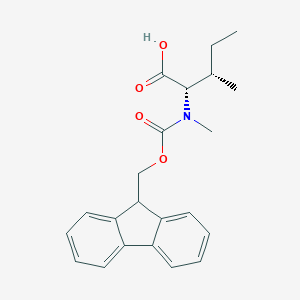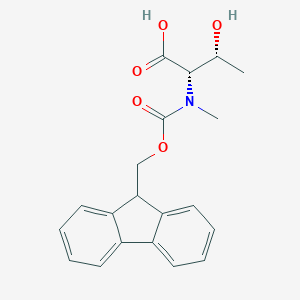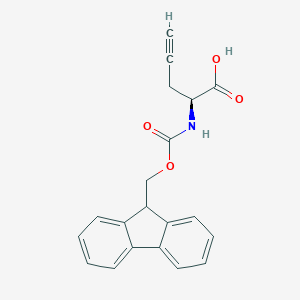
Fmoc-L-炔丙基甘氨酸
描述
Fmoc-L-Propargylglycine, also known as N-Fluorenemethoxycarbonyl-L-propargyl glycine, is a non-natural amino acid derivative. It is characterized by the presence of an alkyne functional group on its side chain, making it a valuable building block in peptide synthesis. This compound is particularly useful in the synthesis of cyclic peptides through alkyne-alkyne Glaser coupling .
科学研究应用
Chemistry: Fmoc-L-Propargylglycine is widely used in the synthesis of cyclic peptides, which have applications in drug discovery and development.
Biology: In biological research, Fmoc-L-Propargylglycine is used to study protein structure and function. It serves as a tool for the incorporation of non-natural amino acids into proteins, allowing researchers to investigate protein-protein interactions and enzyme mechanisms .
Medicine: Cyclic peptides synthesized using Fmoc-L-Propargylglycine have shown promise in targeting specific disease-related proteins, making them potential candidates for drug development .
Industry: In the industrial sector, Fmoc-L-Propargylglycine is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for the synthesis of advanced materials with specific functionalities .
准备方法
Synthetic Routes and Reaction Conditions: Fmoc-L-Propargylglycine is typically synthesized through solid-phase peptide synthesis (SPPS) techniquesThe reaction conditions often involve the use of copper (II) acetate and pyridine, with heating to 60°C using microwaves .
Industrial Production Methods: Industrial production of Fmoc-L-Propargylglycine follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity and assay .
Types of Reactions:
Oxidation: Fmoc-L-Propargylglycine can undergo oxidation reactions, particularly at the alkyne functional group, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, where the alkyne group is reduced to an alkene or alkane.
Substitution: Fmoc-L-Propargylglycine can participate in nucleophilic substitution reactions, where the alkyne group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as azides can be used in the presence of copper (I) catalysts to form triazoles through click chemistry.
Major Products Formed:
Oxidation: Oxidized derivatives of the alkyne group.
Reduction: Alkenes or alkanes.
Substitution: Triazole derivatives through click chemistry.
作用机制
The mechanism of action of Fmoc-L-Propargylglycine involves its incorporation into peptides and proteins through SPPSThe compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cellular proliferation .
相似化合物的比较
Fmoc-L-2-propargylglycine: Similar to Fmoc-L-Propargylglycine but with slight variations in the side chain structure.
Fmoc-azidolysine: Contains an azide group instead of an alkyne group, used in similar click chemistry applications.
Fmoc-propargyl-Gly-OH: Another derivative with similar applications in peptide synthesis
Uniqueness: Fmoc-L-Propargylglycine is unique due to its alkyne functional group, which allows for versatile chemical modifications through click chemistry. This makes it a valuable tool in the synthesis of cyclic peptides and the study of protein structure and function .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGMNCKHNMRKFM-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370319 | |
| Record name | Fmoc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198561-07-8 | |
| Record name | Fmoc-L-propargylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198561-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fmoc-L-Propargylglycine is a non-natural amino acid that serves as a versatile building block in peptide synthesis. The research paper highlights its utility in a specific chemical transformation. The paper describes a novel method for synthesizing 4-substituted-1,2,3-triazoles using a copper-catalyzed reaction between in situ generated hydrazoic acid and terminal alkynes []. Notably, the researchers demonstrate the applicability of this method by synthesizing the orthogonally protected azahistidine from Fmoc-L-propargylglycine on a gram scale []. This exemplifies the potential of this method for introducing triazole moieties into peptides, opening up possibilities for modifying peptide properties and functions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





